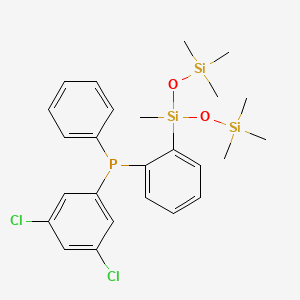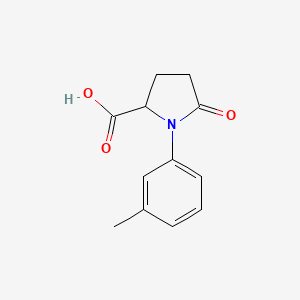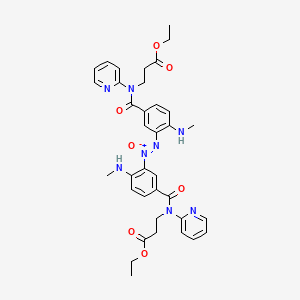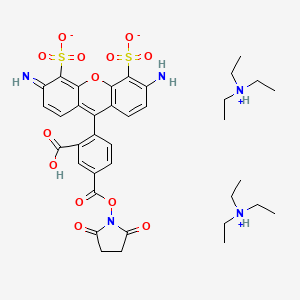
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a cyclobutylmethyl group attached to a pyrrole ring, with an aldehyde functional group at the 2-position of the pyrrole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Cyclobutylmethyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment to the Pyrrole Ring: The cyclobutylmethyl group is then attached to the pyrrole ring through a series of reactions, often involving the use of catalysts and specific reagents.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutylmethyl group and the pyrrole ring may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutylmethyl derivatives: Compounds with similar cyclobutylmethyl groups attached to different functional groups or rings.
Pyrrole-2-carbaldehyde derivatives: Compounds with the aldehyde group at the 2-position of the pyrrole ring but with different substituents.
Uniqueness
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the cyclobutylmethyl group and the pyrrole ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-(cyclobutylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c12-8-10-5-2-6-11(10)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 |
InChIキー |
OPLGHVOMUIGEQL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


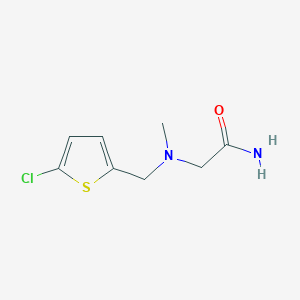
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

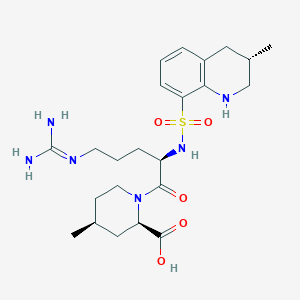
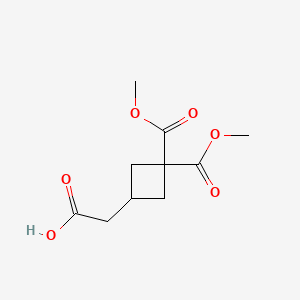

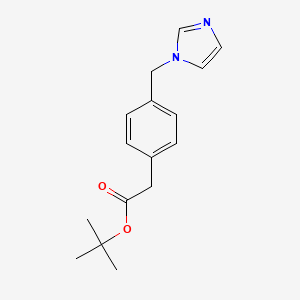
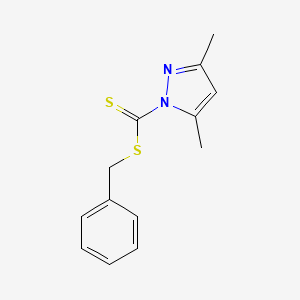
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
